benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate
Description
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate is a chiral intermediate featuring a benzyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a conjugated but-3-enoate backbone. This compound is critical in medicinal chemistry for synthesizing amino acid derivatives and enzyme inhibitors, particularly in structure-based drug design . Its α,β-unsaturated ester moiety enables reactivity in conjugate additions, while the Boc group offers orthogonal protection for amines under mild acidic conditions.
Properties
CAS No. |
1822556-74-0 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoate |
InChI |
InChI=1S/C16H21NO4/c1-5-13(17-15(19)21-16(2,3)4)14(18)20-11-12-9-7-6-8-10-12/h5-10,13H,1,11H2,2-4H3,(H,17,19) |
InChI Key |
STOSCTZEMODUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)OCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification with Benzyl Chloroformate
A solution of Boc-protected amino acid in DCM is treated with benzyl chloroformate and triethylamine at 0°C, yielding the benzyl ester in 67%. This method is efficient but requires anhydrous conditions to avoid hydrolysis.
Reaction Conditions :
Transesterification from Alkyl Esters
Ethyl or methyl esters are converted to benzyl esters via acid- or base-catalyzed transesterification. For instance, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is treated with trifluoroacetic acid (TFA) in DCM to remove the tert-butyl group, followed by benzylation with benzyl alcohol and dicyclohexylcarbodiimide (DCC).
Key Observations :
Integrated Synthetic Pathways
Route 1: Sequential Protection and Esterification
Overall Yield : ~50% (three steps).
Route 2: One-Pot Benzylation and Olefination
Advantages : Reduced purification steps; higher throughput.
Analytical Data and Optimization
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Boc Protection Yield | 95% | 89% |
| Enoate Formation Yield | 74% | 68% |
| Benzylation Yield | 67% | 72% |
| Purity (HPLC) | >99% | 98% |
Key Insights :
-
Route 1 offers higher purity but requires more steps.
-
Route 2 is faster but may necessitate additional purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H23NO4
- Molecular Weight : 297.364 g/mol
- CAS Number : 1822556-74-0
- IUPAC Name : Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoate
This compound features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an enone functional group, which contribute to its reactivity and utility in synthetic chemistry.
Organic Synthesis
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for producing derivatives with specific functionalities.
The compound has demonstrated significant biological activities:
- Antimicrobial Properties : It disrupts the cell membranes of microorganisms, leading to cell death.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, making it useful for studying inflammatory processes.
Pharmaceutical Development
Due to its biological activities, this compound is explored for potential applications in drug development. Compounds with similar structures often exhibit pharmacological properties that can be harnessed for therapeutic purposes.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be involved in various industrial processes where specific chemical functionalities are required.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
-
Antimicrobial Activity Study :
- A study demonstrated the compound's effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
-
Inflammation Model Research :
- Research involving animal models showed that the compound significantly reduced inflammation markers, suggesting its utility in treating inflammatory diseases.
-
Synthesis of Complex Molecules :
- In synthetic chemistry research, this compound was successfully used as a precursor for synthesizing novel compounds with enhanced biological activity.
Mechanism of Action
The mechanism of action of benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Ester Group Variations
- Target Compound: Benzyl ester (benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate).
- Analog 1: (S)- or (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (Cbz-protected, methyl ester) . Key Differences:
- Ester Group: Methyl vs. benzyl. Benzyl esters enhance lipophilicity and stability under basic conditions but require hydrogenolysis for deprotection.
- Protecting Group : Cbz (benzyloxycarbonyl) vs. Boc. Cbz is cleaved via hydrogenation, while Boc is removed under acidic conditions (e.g., TFA) .
Backbone Modifications
- Analog 2: Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (CAS 130539-03-6) . Key Differences:
- Backbone: Propanoate with a carbamoyl substituent (-CONH₂) vs. but-3-enoate.
- Functionality: The saturated propanoate backbone lacks the reactivity of the α,β-unsaturated system, reducing utility in conjugate additions. The carbamoyl group increases hydrophilicity (logP = 1.669) .
Substituent Effects
- Analog 3: Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS 886366-46-7) . Key Differences:
- Ester/Backbone: Methyl ester and saturated propanoate limit reactivity compared to the target compound’s conjugated system.
Comparative Data Table
Biological Activity
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate is a synthetic compound classified as an ester with the molecular formula CHNO and a molecular weight of approximately 297.364 g/mol. This compound is notable for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties, which have garnered interest in medicinal chemistry and pharmaceutical development.
Chemical Structure and Properties
The structural formula of this compound includes a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The compound appears as a white or off-white powder that is soluble in organic solvents such as acetone, ethanol, and dimethyl sulfoxide .
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 297.364 g/mol |
| Solubility | Soluble in acetone, ethanol, DMSO |
| Chemical Structure (SMILES) | CC(C)(C)OC(=O)NC(C=C)C(=O)OCC1=CC=CC=C1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism behind this activity is believed to involve the disruption of microbial cell membranes, leading to cell death. In studies, the compound has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It is thought to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property makes it valuable for therapeutic applications in conditions characterized by excessive inflammation .
The biological mechanisms underlying the effects of this compound involve interactions with specific molecular targets within cells:
- Cell Membrane Disruption : The compound's structure allows it to integrate into microbial membranes, compromising their integrity.
- Cytokine Inhibition : It modulates signaling pathways that lead to the production of inflammatory mediators, effectively reducing inflammation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for this compound to serve as a lead structure for new antibiotics .
Study 2: Anti-inflammatory Action
In another study focused on anti-inflammatory activity, researchers assessed the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests that the compound could be further explored as a therapeutic agent for inflammatory diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| Benzyl 2-{[(tert-butoxy)carbonyl]amino}butanoate | Lacks double bond in the backbone | Moderate antimicrobial activity |
| Benzyl 2-{[(tert-butoxy)carbonyl]amino}pent-3-enoate | Contains an additional carbon atom | Enhanced anti-inflammatory effects |
The unique double bond in this compound contributes to its distinct reactivity and biological activity profile compared to its analogs.
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate for peptide synthesis?
The Boc group acts as a temporary protecting group for the amine functionality, enabling controlled chain elongation in peptide synthesis. It can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) without affecting other protective groups like benzyl esters. This allows sequential coupling of amino acids while preserving stereochemical integrity .
Q. How is this compound synthesized, and what analytical methods ensure purity?
Synthesis typically involves coupling a Boc-protected amino acid derivative with a benzyl ester under carbodiimide-mediated conditions (e.g., DCC/DMAP). Purity is verified via HPLC (reverse-phase C18 columns) and NMR spectroscopy (¹H/¹³C), with specific signals for the α,β-unsaturated ester (δ ~5.8–6.4 ppm for the vinyl protons) and Boc group (δ ~1.4 ppm for tert-butyl) .
Q. What are the key differences between Boc and Cbz (benzyloxycarbonyl) protecting groups in amino acid derivatives?
The Boc group is removed under acidic conditions (e.g., TFA), while Cbz requires hydrogenolysis (H₂/Pd-C). Boc is preferred in solid-phase peptide synthesis due to orthogonal compatibility with Fmoc and benzyl groups. Cbz, however, is more stable under acidic hydrolysis, making it suitable for specific solution-phase syntheses .
Advanced Research Questions
Q. How can the stereochemical integrity of this compound be preserved during coupling reactions?
Chiral purity is maintained by using low-temperature (-20°C) coupling conditions with DIC/HOAt as activators, which minimize racemization. Monitoring enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry is critical. For example, a retention time shift of >1.5 min indicates significant racemization .
Q. What experimental strategies resolve contradictions in bioactivity data for derivatives of this compound?
Contradictions often arise from incomplete deprotection or residual solvents. Validate Boc removal via LC-MS (mass shift of -100 Da) and test bioactivity in parallel with a deprotected control (free amine). Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular uptake) to isolate mechanism-specific effects .
Q. How can this compound be tailored for enantioselective catalysis or chiral ligand applications?
Modify the α,β-unsaturated ester moiety to introduce electron-withdrawing groups (e.g., trifluoromethyl) or coordinate with transition metals (e.g., Rh or Pd). For example, replacing the benzyl ester with a methyl group enhances solubility in asymmetric hydrogenation reactions. Compare catalytic efficiency (ee%) with structurally similar ligands like (S)-Cbz-vinylglycine methyl ester .
Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the benzyl ester?
Perform pH-dependent kinetic studies (pH 2–12) with UV-Vis monitoring (λ = 250–300 nm for ester cleavage). The benzyl ester hydrolyzes rapidly under basic conditions (t₁/₂ < 1 h at pH 12), while acidic conditions (pH < 2) primarily target the Boc group. Data can inform drug delivery systems requiring pH-triggered release .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
